1,2-アレンイルフェニルスルホキシド

1,2-アレニルフェニルスルオキシドは、アルケンとスルオキシド官能基を有する構造を持つ有機化合物であり、有機合成における有用な中間体として知られる。この化合物は、アレニル基の共役二重結合系とスルオキシドの極性が組み合わさることで、特異な反応性を示す。特に、不斉合成や選択的反応において、立体化学的制御が可能な構造的特徴を持つ。また、スルオキシドの酸素原子による電子引き寄せ効果により、安定性と反応性のバランスが取れている。このため、複雑な分子構造の構築や機能性材料の開発に適した特性を備える。化学的多様性と操作性を考慮した設計により、研究分野での応用が期待される。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

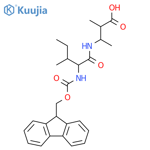

|

Benzene, [(3-phenyl-1,2-propadienyl)sulfinyl]- | 37605-48-4 | C15H12OS |

関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

推奨される供給者

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品